N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea
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Overview
Description
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea is a nitrogen-rich heterocyclic compound that has gained significant attention in various fields of science due to its unique chemical structure and diverse biological activities. This compound is a derivative of pyrimidine, a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone. This compound is known for its multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea can be achieved through various methods. One of the most common synthetic routes involves the Biginelli reaction, a multicomponent reaction that was first introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines. This reaction involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea under mild reaction conditions .
Another approach involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. This method uses eco-friendly lactic acid as a green catalyst and operates under solvent-free conditions, making it an environmentally benign process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Biginelli reaction. The process is optimized for high yield and cost-effectiveness, utilizing readily available and cost-effective starting materials. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the Biginelli reaction typically requires acidic conditions and a catalyst to proceed efficiently .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrimidines and their derivatives. These products exhibit a wide range of biological activities and are used in various scientific research applications .
Scientific Research Applications
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound is also used in the development of new drugs and therapeutic agents .
In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the formulation of products with enhanced efficacy and stability .
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the replication of viruses, making it a potential antiviral agent .
Comparison with Similar Compounds
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea can be compared with other similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. These compounds share a similar chemical structure but differ in their substituents and functional groups. The unique properties of this compound, such as its high stability and broad spectrum of biological activities, make it distinct from other related compounds .
List of Similar Compounds:- 2-Oxo-1,2,3,4-tetrahydropyrimidine
- 2-Thioxo-1,2,3,4-tetrahydropyrimidine
- 2-Imino-1,2,3,4-tetrahydropyrimidine
- 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones
Properties
CAS No. |
66066-98-6 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c6-4(10)8-3-1-2-7-5(11)9-3/h1-3H,(H3,6,8,10)(H2,7,9,11) |
InChI Key |
DDVYKPUOGANJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)NC1NC(=O)N |
Origin of Product |
United States |
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